N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide is an organic compound characterized by its complex structure, which includes a bromophenyl group, a sulfanyl linkage, and a methoxybenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide typically involves a multi-step process:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with a suitable halogenated aromatic compound under basic conditions to form the 4-bromophenyl sulfanyl intermediate.
Coupling with Methoxybenzenecarboxylic Acid: The intermediate is then coupled with 3-methoxybenzenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfides.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of sulfanyl and bromophenyl interactions is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and sulfanyl groups can form specific interactions with these targets, modulating their activity. The methoxybenzenecarboxamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
- N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
- N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
Uniqueness
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, enhancing its reactivity and potential applications in various fields. The combination of the sulfanyl and methoxybenzenecarboxamide groups further distinguishes it from similar compounds, providing a unique set of chemical and biological properties.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2S/c1-24-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)25-18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMDBNCXZGNCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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